molecular formula C35H40O8 B1508060 [4-[4-(6-prop-2-enoyloxyhexoxy)benzoyl]oxyphenyl] 4-hexoxybenzoate

[4-[4-(6-prop-2-enoyloxyhexoxy)benzoyl]oxyphenyl] 4-hexoxybenzoate

Cat. No.: B1508060
M. Wt: 588.7 g/mol
InChI Key: XTLCVRBLWJMTLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-[4-(6-prop-2-enoyloxyhexoxy)benzoyl]oxyphenyl] 4-hexoxybenzoate is a complex organic compound known for its versatile applications in various fields. This compound is characterized by its unique structure, which includes both acryloyloxy and hexyloxy functional groups, making it a valuable intermediate in the synthesis of advanced materials and chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[4-(6-prop-2-enoyloxyhexoxy)benzoyl]oxyphenyl] 4-hexoxybenzoate typically involves multiple steps, starting from readily available precursors. One common route includes the esterification of 4-[6-(hydroxyhexyloxy)]benzoic acid with acryloyl chloride in the presence of a base such as pyridine. This reaction is followed by the esterification of the resulting intermediate with 4-(hexyloxy)benzoic acid using a coupling agent like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as a catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

[4-[4-(6-prop-2-enoyloxyhexoxy)benzoyl]oxyphenyl] 4-hexoxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Hydrolysis: 4-[6-(Hydroxyhexyloxy)]benzoic acid and 4-(hexyloxy)benzoic acid.

Scientific Research Applications

[4-[4-(6-prop-2-enoyloxyhexoxy)benzoyl]oxyphenyl] 4-hexoxybenzoate has been extensively used in scientific research due to its various applications:

Mechanism of Action

The mechanism of action of [4-[4-(6-prop-2-enoyloxyhexoxy)benzoyl]oxyphenyl] 4-hexoxybenzoate varies depending on its application. In photolithography, for example, the compound is exposed to UV light, causing the acryloyloxy group to undergo a photoreaction, resulting in the formation of a crosslinked polymer. This crosslinking enhances the material’s stability and durability.

Comparison with Similar Compounds

Similar Compounds

    4-[6-(Acryloyloxy)hexyloxy]benzoic acid: Shares the acryloyloxy functional group but lacks the hexyloxybenzoyloxy ester.

    4-(Hexyloxy)benzoic acid: Contains the hexyloxy group but lacks the acryloyloxy functionality.

    4-[6-(Hydroxyhexyloxy)]benzoic acid: Precursor in the synthesis of the target compound.

Uniqueness

[4-[4-(6-prop-2-enoyloxyhexoxy)benzoyl]oxyphenyl] 4-hexoxybenzoate is unique due to its dual functional groups, which provide versatility in chemical reactions and applications. Its ability to undergo polymerization and form stable crosslinked structures makes it particularly valuable in advanced material synthesis .

Properties

Molecular Formula

C35H40O8

Molecular Weight

588.7 g/mol

IUPAC Name

[4-[4-(6-prop-2-enoyloxyhexoxy)benzoyl]oxyphenyl] 4-hexoxybenzoate

InChI

InChI=1S/C35H40O8/c1-3-5-6-9-24-39-29-16-12-27(13-17-29)34(37)42-31-20-22-32(23-21-31)43-35(38)28-14-18-30(19-15-28)40-25-10-7-8-11-26-41-33(36)4-2/h4,12-23H,2-3,5-11,24-26H2,1H3

InChI Key

XTLCVRBLWJMTLY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)OCCCCCCOC(=O)C=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.